1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole
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Overview
Description
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole is a complex organic compound belonging to the class of carbazoles. Carbazoles are aromatic heterocyclic organic compounds with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole typically involves the alkylation of 1-methoxy-3-methylcarbazole. One method involves the reaction of 1-methoxy-3-methylcarbazole with pyrimidine-substituted (chloromethyl)phenylcarboxylic acid amides in the presence of sodium methoxide in dimethyl sulfoxide (DMSO) to yield novel derivatives .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve the distillation of coal tar, where carbazole concentrates in the anthracene distillate. This waste product is the major industrial source of carbazole . Selective crystallization from molten coal tar at high temperature or low pressure is a modern technique used for the production of carbazole .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction may yield various hydrogenated carbazole derivatives.
Scientific Research Applications
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and repair, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole include:
9H-Carbazole: An aromatic heterocyclic organic compound with a tricyclic structure.
Methyl 1-methoxy-9H-carbazole-3-carboxylate: A derivative of carbazole with a methoxy group and a carboxylate ester.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: A carbazole derivative with an ethyl group and a methylmethanamine group.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a methoxy group and a methylcarbazole moiety
Properties
CAS No. |
89368-90-1 |
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Molecular Formula |
C27H22N2O |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-methoxy-3-[(3-methylcarbazol-9-yl)methyl]-9H-carbazole |
InChI |
InChI=1S/C27H22N2O/c1-17-11-12-25-21(13-17)20-8-4-6-10-24(20)29(25)16-18-14-22-19-7-3-5-9-23(19)28-27(22)26(15-18)30-2/h3-15,28H,16H2,1-2H3 |
InChI Key |
CLMSVAXELQDMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4=CC5=C(C(=C4)OC)NC6=CC=CC=C65 |
Origin of Product |
United States |
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